Fmoc-L-valine
Overview
Description
Fmoc-L-valine: N-(9-Fluorenylmethoxycarbonyl)-L-valine , is a derivative of the amino acid valine. It is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group of valine, allowing for selective reactions to occur at other functional groups .
Mechanism of Action
Target of Action
Fmoc-L-Valine, also known as Fmoc-Val-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids .
Mode of Action
This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
This compound is involved in the Fmoc Solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . After the peptide chain is assembled, the Fmoc group is removed, typically with a solution of piperidine in N,N-dimethylformamide (DMF) .
Pharmacokinetics
The properties of this compound, such as its stability and reactivity, play a crucial role in its effectiveness as a protecting group during peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the successful assembly of complex peptides . By protecting the amine group during synthesis, this compound allows for the selective addition of amino acids in the desired sequence .
Action Environment
The action of this compound is influenced by the chemical environment during peptide synthesis . Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of Fmoc protection and deprotection . It is typically stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
Fmoc-L-valine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. For instance, this compound is used as a starting material to synthesize difficult sequence-containing pentapeptides using the O-acyl isodipeptide unit . It also interacts with enzymes involved in the Fmoc solid-phase synthesis, such as the backbone amide linker (BAL) strategy . These interactions are essential for the successful synthesis of peptides, as they ensure the correct sequence and structure of the final product.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the regulation of intracellular pH (pHi), which plays a vital role in various cellular functions
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is then removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the preservation of the amino functionality until the appropriate stage in synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under specific conditions, with a melting point of 143-145°C . Its stability can be affected by factors such as pH and temperature. Long-term effects on cellular function have been observed in in vitro and in vivo studies, although detailed information on these effects is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Appropriate supplementation of valine, including its derivatives like this compound, has been shown to enhance growth and reproductive performance in animals . High doses can lead to toxic or adverse effects, such as decreased milk protein production in lactating dairy cows . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to branched-chain amino acids (BCAAs). Valine, leucine, and isoleucine are key components of human and animal nutrition and are involved in protein synthesis and energy production . This compound, as a derivative of valine, participates in these pathways and interacts with enzymes and cofactors essential for metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s smaller side chain confers a high degree of flexibility when incorporated into a polypeptide chain . This flexibility allows this compound to be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity . These targeting signals ensure that this compound reaches the appropriate location within the cell, allowing it to participate in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection of Valine: The Fmoc group can be introduced to valine by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-L-valine typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-L-valine can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, forming valine and dibenzofulvene.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, aqueous dioxane.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products:
Fmoc Protection: this compound.
Deprotection: Valine and dibenzofulvene.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-valine is widely used in SPPS for the synthesis of peptides, allowing for the sequential addition of amino acids.
Biology and Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and in the study of protein-protein interactions.
Industry:
Comparison with Similar Compounds
Fmoc-Leu-OH: Used for incorporating leucine into peptides.
Fmoc-Ala-OH: Used for incorporating alanine into peptides.
Fmoc-Gly-OH: Used for incorporating glycine into peptides.
Uniqueness:
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317560 | |
Record name | FMOC-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20937 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
68858-20-8 | |
Record name | FMOC-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68858-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMOC-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Fmoc-Val-OH?
A1: Fmoc-Val-OH comprises L-valine protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group.
Q2: How does the Fmoc group influence the self-assembly properties of Fmoc-Val-OH?
A: Research indicates that Fmoc-Val-OH exhibits interesting self-assembling properties. At lower concentrations, it forms flower-like morphologies at room temperature. At higher concentrations, it assembles into fiber-like structures, a behavior consistent even upon heating. []
Q3: Can you elaborate on the self-assembly behavior of Fmoc-Val-OH compared to other Fmoc-protected amino acids?
A: While Fmoc-Val-OH primarily forms flower and fiber-like structures, other Fmoc-protected aliphatic amino acids display diverse self-assembly behaviors. For instance, Fmoc-alanine (Fmoc-Ala-OH) consistently forms flower-like structures, while Fmoc-leucine (Fmoc-Leu-OH) transitions from flower-like to tube-like structures upon heating. Fmoc-isoleucine (Fmoc-Ile-OH) primarily forms fibers, transitioning to tubes at lower concentrations upon heating. These variations highlight the influence of the amino acid side chain on self-assembly. []
Q4: What are the applications of Fmoc-Val-OH in peptide synthesis?
A: Fmoc-Val-OH serves as a building block in solid-phase peptide synthesis using the Fmoc strategy. The Fmoc group protects the N-terminus of valine, allowing for controlled addition of amino acids during peptide chain elongation. [, , ]
Q5: Are there studies demonstrating specific applications of Fmoc-Val-OH in peptide synthesis?
A: Yes, Fmoc-Val-OH has been utilized in synthesizing specific peptides with biological relevance. For example, it was employed in creating a fluorogenic peptide substrate used in a study investigating enzyme inhibitors. [] Additionally, it played a role in synthesizing a model pentapeptide, Ac-Val-Val-Cys-Val-Val-NH2, via the S-acyl isopeptide method, showcasing its utility in challenging peptide syntheses. []
Q6: Can Fmoc-Val-OH be used to study structural properties beyond self-assembly?
A: Absolutely. In one study, Fmoc-Val-OH was used alongside Fmoc-leucine to investigate solid-state structures. Researchers successfully employed 17O MAS NMR spectroscopy at high magnetic fields to determine structural parameters, highlighting its utility in solid-state structural studies. []
Q7: How does the chirality of Fmoc-Val-OH affect its applications?
A: As Fmoc-Val-OH utilizes the L-enantiomer of valine, it ensures the synthesis of peptides with the correct stereochemistry, crucial for biological activity. Separation of Fmoc-Val-OH enantiomers has been achieved through capillary zone electrophoresis using DM-β-CD as a chiral selector. []
Q8: Are there any studies investigating the performance of Fmoc-Val-OH under various conditions?
A: Research shows that the sodium salt of Fmoc-Val-OH displays surfactant properties. Its critical micelle concentration (CMC) is approximately 0.1 M. Furthermore, it adopts a bilayer structure, as indicated by powder X-ray diffraction measurements. []
Q9: What analytical techniques are used to characterize and quantify Fmoc-Val-OH?
A9: Various analytical techniques are employed, including:
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